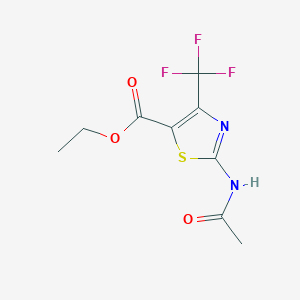

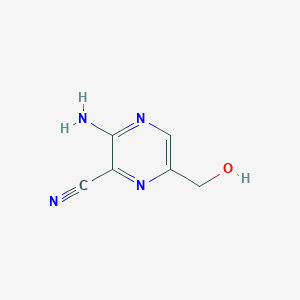

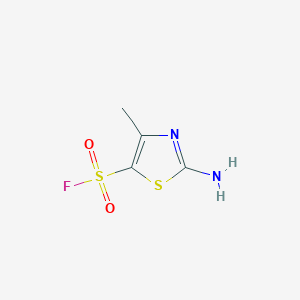

![molecular formula C15H15N3O B11771483 3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)

3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-エトキシ-1H-ベンゾ[d]イミダゾール-2-イル)アニリンは、ベンゾイミダゾール誘導体のクラスに属する化合物です。ベンゾイミダゾールは、幅広い生物学的活性を有することで知られる複素環式芳香族有機化合物です。

合成方法

合成経路および反応条件

3-(5-エトキシ-1H-ベンゾ[d]イミダゾール-2-イル)アニリンの合成は、通常、適切なo-フェニレンジアミン誘導体とアルデヒドまたはケトンを酸性または塩基性条件下で縮合させることで行われます。 一般的な方法の1つは、5-エトキシ-2-ニトロアニリンをギ酸とホルムアルデヒドと反応させ、続いてニトロ基をアミンに還元する方法です .

工業的製造方法

この化合物の工業的製造は、同様の合成経路を大規模で行う場合があります。連続フロー反応器と最適化された反応条件を使用することで、収率と純度を向上させることができます。触媒や溶媒は、環境への影響を最小限に抑え、製造コストを削減するために選択されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline typically involves the condensation of an appropriate o-phenylenediamine derivative with an aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 5-ethoxy-2-nitroaniline with formic acid and formaldehyde, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

化学反応の分析

反応の種類

3-(5-エトキシ-1H-ベンゾ[d]イミダゾール-2-イル)アニリンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するキノンを生成するように酸化することができます。

還元: 還元反応は、ニトロ基をアミンに変換することができます。

置換: 求電子置換反応と求核置換反応は、ベンゾイミダゾール環にさまざまな官能基を導入することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムやパラジウム触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。

置換: ハロゲン、ハロアルカン、スルホニルクロリドなどの試薬は、さまざまな条件下で使用されて、置換反応を実現します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性があり、一方、還元はアミンを生成する可能性があります。置換反応はさまざまな官能基を導入することができ、さまざまな特性を持つさまざまな誘導体をもたらします。

科学研究の応用

3-(5-エトキシ-1H-ベンゾ[d]イミダゾール-2-イル)アニリンは、いくつかの科学研究に応用されています。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、特定の酵素の阻害剤として有望であることが示されており、薬物開発の候補となっています.

科学的研究の応用

3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

作用機序

3-(5-エトキシ-1H-ベンゾ[d]イミダゾール-2-イル)アニリンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 例えば、特定の酵素の活性部位に結合することで、これらの酵素の活性を阻害し、基質のアクセスを阻止することができます . この阻害は、癌細胞の細胞増殖の抑制など、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

3-(1H-ベンゾ[d]イミダゾール-2-イル)アニリン: エトキシ基を欠いており、生物学的活性と溶解度に影響を与える可能性があります。

5-エトキシ-2-(1H-ベンゾ[d]イミダゾール-2-イル)アニリン: 構造は似ていますが、置換パターンが異なり、反応性と用途が異なります。

独自性

3-(5-エトキシ-1H-ベンゾ[d]イミダゾール-2-イル)アニリンは、エトキシ基の存在によりユニークです。この基は、溶解性を向上させ、生物学的標的との相互作用を修飾することができます。 この構造的特徴は、薬物動態特性の向上と特定の用途における有効性の向上につながる可能性があります .

類似化合物との比較

Similar Compounds

3-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the ethoxy group, which can affect its biological activity and solubility.

5-Ethoxy-2-(1H-benzo[d]imidazol-2-yl)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline is unique due to the presence of the ethoxy group, which can enhance its solubility and modify its interaction with biological targets. This structural feature can lead to improved pharmacokinetic properties and increased efficacy in certain applications .

特性

分子式 |

C15H15N3O |

|---|---|

分子量 |

253.30 g/mol |

IUPAC名 |

3-(6-ethoxy-1H-benzimidazol-2-yl)aniline |

InChI |

InChI=1S/C15H15N3O/c1-2-19-12-6-7-13-14(9-12)18-15(17-13)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3,(H,17,18) |

InChIキー |

HAKGBZMFWZXQTD-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

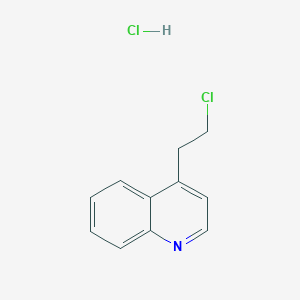

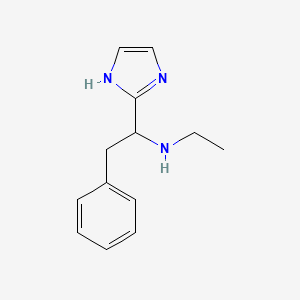

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

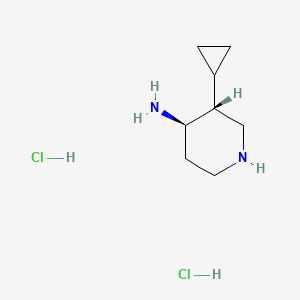

![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)

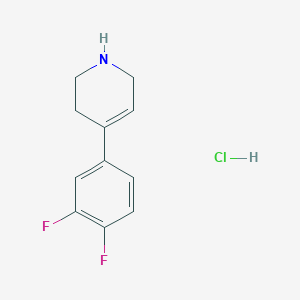

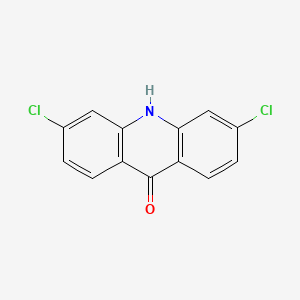

![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)